molecular formula C22H37ClN2O3S B15022110 N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide

N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide

Cat. No.: B15022110
M. Wt: 445.1 g/mol
InChI Key: XBSYYASSEZDWSY-UHFFFAOYSA-N
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Description

N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further linked to a hydrazide group

Properties

Molecular Formula

C22H37ClN2O3S

Molecular Weight

445.1 g/mol

IUPAC Name

N'-[4-(2-chloroethyl)phenyl]sulfonyltetradecanehydrazide

InChI

InChI=1S/C22H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-25-29(27,28)21-16-14-20(15-17-21)18-19-23/h14-17,25H,2-13,18-19H2,1H3,(H,24,26)

InChI Key

XBSYYASSEZDWSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides or sulfonyl hydrazides.

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

Scientific Research Applications

N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting cancer cells due to its potential alkylating properties.

    Biology: It may serve as a probe for studying protein interactions and enzyme mechanisms.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can alkylate DNA, leading to cross-linking and disruption of cellular processes. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-4-methylbenzenesulfonamide
  • 4-(2-Chloroethyl)benzenesulfonyl chloride

Uniqueness

N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE is unique due to its extended hydrazide chain, which may confer additional biological activity and specificity compared to shorter-chain analogs. This structural feature can influence its solubility, reactivity, and overall pharmacokinetic properties.

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